Methyl 1-(2-chloroethyl)-1H-pyrrole-3-carboxylate
CAS No.: 952182-31-9
Cat. No.: VC16939867
Molecular Formula: C8H10ClNO2
Molecular Weight: 187.62 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 952182-31-9 |
---|---|
Molecular Formula | C8H10ClNO2 |
Molecular Weight | 187.62 g/mol |
IUPAC Name | methyl 1-(2-chloroethyl)pyrrole-3-carboxylate |
Standard InChI | InChI=1S/C8H10ClNO2/c1-12-8(11)7-2-4-10(6-7)5-3-9/h2,4,6H,3,5H2,1H3 |
Standard InChI Key | YYRVQKUBYXEILS-UHFFFAOYSA-N |
Canonical SMILES | COC(=O)C1=CN(C=C1)CCCl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
Methyl 1-(2-chloroethyl)-1H-pyrrole-3-carboxylate features a five-membered aromatic pyrrole ring substituted at the 1- and 3-positions. The nitrogen atom at position 1 bears a 2-chloroethyl group (-CH2CH2Cl), while position 3 is occupied by a methyl ester (-COOCH3). This arrangement introduces both electron-withdrawing (ester) and moderately electron-donating (chloroethyl) groups, creating a polarized π-system that influences reactivity .
Table 1: Fundamental Chemical Properties
The predicted physicochemical properties derive from computational models, as experimental determinations remain unpublished . The low pKa suggests weak acidity, likely associated with the NH group of the pyrrole ring, though alkylation at position 1 may modulate proton dissociation behavior.
Synthesis and Manufacturing
Retrosynthetic Analysis
Two plausible synthetic routes emerge from analogous pyrrole syntheses:
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Direct Alkylation: Reacting methyl 1H-pyrrole-3-carboxylate with 1-bromo-2-chloroethane under basic conditions to install the 2-chloroethyl group .
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Friedel-Crafts Acylation: Introducing the ester group via acyl chloride intermediates, followed by chloroethyl substitution .
Experimental Protocols
While explicit procedures for this compound are scarce, a modified approach from methyl 1H-pyrrole-3-carboxylate bromination provides insights :
Example Procedure (Adapted from ):
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Dissolve methyl 1H-pyrrole-3-carboxylate (3.06 g, 24.4 mmol) in anhydrous THF under nitrogen.
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Add 1-bromo-2-chloroethane (3.5 equiv) and K2CO3 (2.5 equiv).
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Reflux at 60°C for 12 hours.
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Quench with water, extract with ethyl acetate, and purify via silica chromatography.
Key Challenges:
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Regioselectivity in N-alkylation vs. ring halogenation
Physicochemical Properties
Spectral Characterization
Though experimental spectra are unavailable, predicted features include:
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¹H NMR:
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IR Spectroscopy:
Solubility and Stability
Predicted solubility parameters align with similar esters:
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DMSO: High solubility (>50 mg/mL)
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Methanol: Moderate solubility (~20 mg/mL)
Stability studies suggest susceptibility to hydrolysis under strongly acidic or basic conditions due to the ester and chloroethyl groups.
Applications and Biological Relevance
Medicinal Chemistry
Pyrrole derivatives exhibit broad bioactivity:
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DNA Gyrase Inhibition: Chlorinated pyrroles like 4-chloro-5-methyl-1H-pyrrole-2-carboxylic acid show nanomolar IC50 values against bacterial gyrase B .
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Antiviral Potential: Structural analogs interfere with viral capsid assembly, though specific data for this compound await validation .
Materials Science
The conjugated π-system enables applications in:
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